molecular formula C16H22FN3O2S B2617309 Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate CAS No. 1022235-03-5

Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate

Cat. No. B2617309
M. Wt: 339.43
InChI Key: NACNAJPTEOYCPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate, has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a fluorophenyl group attached to one of the nitrogen atoms.


Chemical Reactions Analysis

Piperazine derivatives are known to undergo a variety of chemical reactions. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .

Safety And Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemical compounds with care and use appropriate safety measures. For example, a similar compound, Aminoethylpiperazine (AEP), is a corrosive organic liquid that can cause second or third-degree burns .

properties

IUPAC Name

ethyl 3-[[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O2S/c1-2-22-15(21)7-8-18-16(23)20-11-9-19(10-12-20)14-6-4-3-5-13(14)17/h3-6H,2,7-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACNAJPTEOYCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=S)N1CCN(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate

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